1-(3,4-Dichlorophenyl)-3-methylurea (CAS 3567-62-2), commonly known as DCPMU, is a primary desmethylated metabolite of the widely used phenylurea herbicide diuron [1]. In environmental and analytical chemistry, it is procured primarily as a high-purity reference standard for LC-MS/MS quantification, solid-phase extraction (SPE) recovery validation, and ecotoxicological modeling [2]. Unlike its parent compound, DCPMU exhibits distinct partitioning behavior and intermediate degradation kinetics, making it an indispensable biomarker for tracking the environmental fate, runoff persistence, and water-treatment efficacy of phenylurea herbicides in soil and aquatic ecosystems [1].
Substituting DCPMU with its parent compound (diuron) or its downstream degradation products (such as DCPU or 3,4-dichloroaniline) fundamentally compromises analytical mass-balance calculations and toxicological assessments [1]. In environmental monitoring, these compounds elute at different retention times and exhibit distinct recovery rates during SPE due to varying polarities [2]. In ecotoxicology, DCPMU triggers distinct biochemical pathways compared to its analogs; for instance, it induces catalase (CAT) activity for oxidative stress in aquatic models, whereas diuron primarily induces glutathione S-transferase (GST) [1]. Consequently, procuring the exact DCPMU standard is mandatory for regulatory compliance, accurate degradation tracking, and specific biomarker profiling [2].
In standardized Microtox assays evaluating aquatic toxicity, DCPMU demonstrates a significantly different toxicity threshold compared to its parent compound and downstream metabolites [1]. Research indicates that the EC50 for DCPMU is 18 ± 0.9 mg/L, whereas the parent diuron exhibits an EC50 of 68 ± 5 mg/L, and the terminal metabolite 3,4-dichloroaniline (3,4-DCA) shows an EC50 of 0.48 ± 0.08 mg/L [1].
| Evidence Dimension | Microtox EC50 (Vibrio fischeri) |
| Target Compound Data | 18 ± 0.9 mg/L |
| Comparator Or Baseline | Diuron (68 ± 5 mg/L) and 3,4-DCA (0.48 ± 0.08 mg/L) |
| Quantified Difference | DCPMU is ~3.7 times more toxic than diuron, but ~37.5 times less toxic than 3,4-DCA in this assay. |
| Conditions | Vibrio fischeri luminescence inhibition assay (Microtox) |
Accurate ecological risk assessments require the exact compound to model intermediate toxicity, as parent compounds underestimate bacterial toxicity while terminal metabolites overestimate it.
Toxicological profiling in zebrafish (Danio rerio) larvae reveals that DCPMU triggers specific enzymatic responses distinct from diuron [1]. DCPMU significantly inhibits acetylcholinesterase (AChE) activity at concentrations as low as 0.326–0.828 mg/L and specifically induces catalase (CAT) to mitigate oxidative stress [1]. In contrast, diuron requires a much higher concentration (3.000 mg/L) to inhibit AChE and primarily induces glutathione S-transferase (GST) rather than CAT [1].
| Evidence Dimension | AChE Inhibition Threshold & Primary Antioxidant Enzyme |
| Target Compound Data | AChE inhibition at 0.326 mg/L; induces Catalase (CAT) |
| Comparator Or Baseline | Diuron (AChE inhibition at 3.000 mg/L; induces GST) |
| Quantified Difference | DCPMU inhibits AChE at ~9-fold lower concentrations than diuron and activates a different oxidative stress pathway. |
| Conditions | Zebrafish (Danio rerio) embryo/larvae exposure models |
Toxicologists must procure DCPMU to accurately map the specific neurotoxic and oxidative mechanisms of herbicide degradation products, which cannot be inferred from parent compound data.
For precise quantification in water quality monitoring, the physicochemical properties of the analytes dictate solid-phase extraction (SPE) efficiency and LC-MS/MS retention[1]. DCPMU possesses a Log Kow of 2.94, which distinguishes it from the didemethylated metabolite DCPU (Log Kow 2.35) [1]. This difference in lipophilicity ensures distinct chromatographic retention times and necessitates the use of the specific DCPMU standard to prevent co-elution quantification errors and to establish accurate calibration curves for environmental samples [1].
| Evidence Dimension | Octanol-Water Partition Coefficient (Log Kow) |
| Target Compound Data | Log Kow = 2.94 |
| Comparator Or Baseline | DCPU (Log Kow = 2.35) |
| Quantified Difference | A difference of 0.59 log units, significantly altering SPE retention and LC column affinity. |
| Conditions | Physicochemical profiling for LC-MS/MS analytical method development |
Analytical laboratories must use the exact DCPMU standard to achieve reliable recovery rates and baseline separation from closely related degradation products in complex water matrices.
In soil incubation studies tracking the dissipation of phenylurea herbicides, DCPMU exhibits unique transient kinetics [1]. While the parent compound diuron steadily declines over a 60-day period, the concentration of DCPMU peaks at 14 days and then remains stable, acting as a persistent intermediate[1]. In contrast, the downstream metabolite DCPU continuously increases throughout the same timeframe [1].
| Evidence Dimension | Soil Concentration Kinetics over 60 Days |
| Target Compound Data | Peaks at 14 days, then remains stable |
| Comparator Or Baseline | Diuron (continuous decline) and DCPU (continuous increase) |
| Quantified Difference | Distinct temporal accumulation profile compared to both parent and terminal metabolites. |
| Conditions | Aerobic soil incubation over 60 days with LC-MS/MS tracking |
Environmental testing agencies require DCPMU to validate mid-term contamination models, as it serves as the primary stable biomarker for recent herbicide application.
Essential as a certified reference standard for quantifying emerging contaminants and herbicide transformation products in surface water, groundwater, and wastewater effluents, relying on its specific Log Kow of 2.94 for accurate chromatographic separation[1].
Utilized in aquatic toxicity models (such as Vibrio fischeri and zebrafish) to evaluate the specific neurotoxic, oxidative, and physiological impacts of herbicide degradation intermediates, which differ significantly from parent compounds[2].
Procured to map the degradation pathways, half-lives, and persistence of phenylurea herbicides in agricultural soils, specifically tracking the 14-day peak accumulation kinetics of DCPMU[3].
Used to optimize recovery rates and validate extraction protocols for moderately polar organic micropollutants in complex environmental matrices, ensuring differentiation from closely related metabolites like DCPU [1].
Irritant